

Ombitasvir paritaprevir ritonavir vs sofosbuvir ledipasvir

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Compound Focus: Ombitasvir

CAS No.: 1258226-87-7

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Comparative Efficacy and Safety Overview

| Aspect | Ombitasvir/Paritaprevir/ritonavir + Dasabuvir (PrOD) | Ledipasvir/Sofosbuvir (LDV/SOF) |
|-------------------------------------|--|---|
| Overall SVR12 Rate (GT1) | 90.6% - 95.1% in real-world studies [1] [2] | 90.0% - 94.3% in real-world studies [1] [2] |
| Key Genotype | Primarily Genotype 1 (particularly 1b), and Genotype 4 [1] [3] | Primarily Genotype 1 [1] |
| Efficacy in Cirrhosis | 90.6% SVR12 in GT1 [1] | 90.6% SVR12 in GT1 [1] |
| Efficacy in Prior Treatment Failure | 93.5% - 100% SVR12 in patients who failed prior PI therapy [4] | 96% - 99% SVR12 in patients who failed prior PI therapy [4] |
| Use in Severe Renal Impairment | Preferred SOF-free option; high efficacy (93.7% SVR) in CKD patients [3] | Use with caution; SOF is primarily renally excreted [3] |
| Common Adverse Events | Fatigue, pruritus, increased bilirubin [5] | Fatigue, pruritus, headache [5] |

| Aspect | Ombitasvir/Paritaprevir/ritonavir + Dasabuvir (PrOD) | Ledipasvir/Sofosbuvir (LDV/SOF) |
|-----------------------|--|--|
| Regimen & Pill Burden | Multi-pill regimen (often twice daily) [6] | Single-tablet regimen (once daily) [6] |

Detailed Efficacy Across Patient Subgroups

The effectiveness of antiviral regimens can vary significantly depending on patient characteristics. Here is a breakdown of the performance of PrOD and LDV/SOF in different clinical scenarios.

Treatment-Naïve Patients without Cirrhosis

- **LDV/SOF:** An **8-week regimen** was found to be highly effective (**94.3% SVR12**) for a specific subset of patients with genotype 1 infection, though the study noted this shorter course was underused in practice [1].
- **PrOD and LDV/SOF:** Both **12-week regimens** demonstrate similarly high efficacy, with SVR12 rates often exceeding **95%** in clinical practice for genotype 1 patients [2] [5].

Patients with Cirrhosis

- **Genotype 1:** Both regimens show strong and comparable effectiveness, with **90.6%** of patients achieving SVR12 [1].
- **Genotype 2 & 3:** There is substantial room for improvement. In a large real-world cohort, SVR12 rates for patients with cirrhosis were **77.3% for genotype 2** and **65.7% for genotype 3** when treated with SOF-based regimens [1].

Patients with Prior Treatment Failure

For patients who did not respond to older interferon-based therapies that included first-generation protease inhibitors (e.g., boceprevir, telaprevir), both modern regimens are excellent options.

- A Polish study directly compared them in this population and found **comparable efficacy and safety** [4].

- SVR12 rates were near-identical, ranging from **96% to 100%** regardless of whether patients were retreated with PrOD±RBV or LDV/SOF±RBV [4].

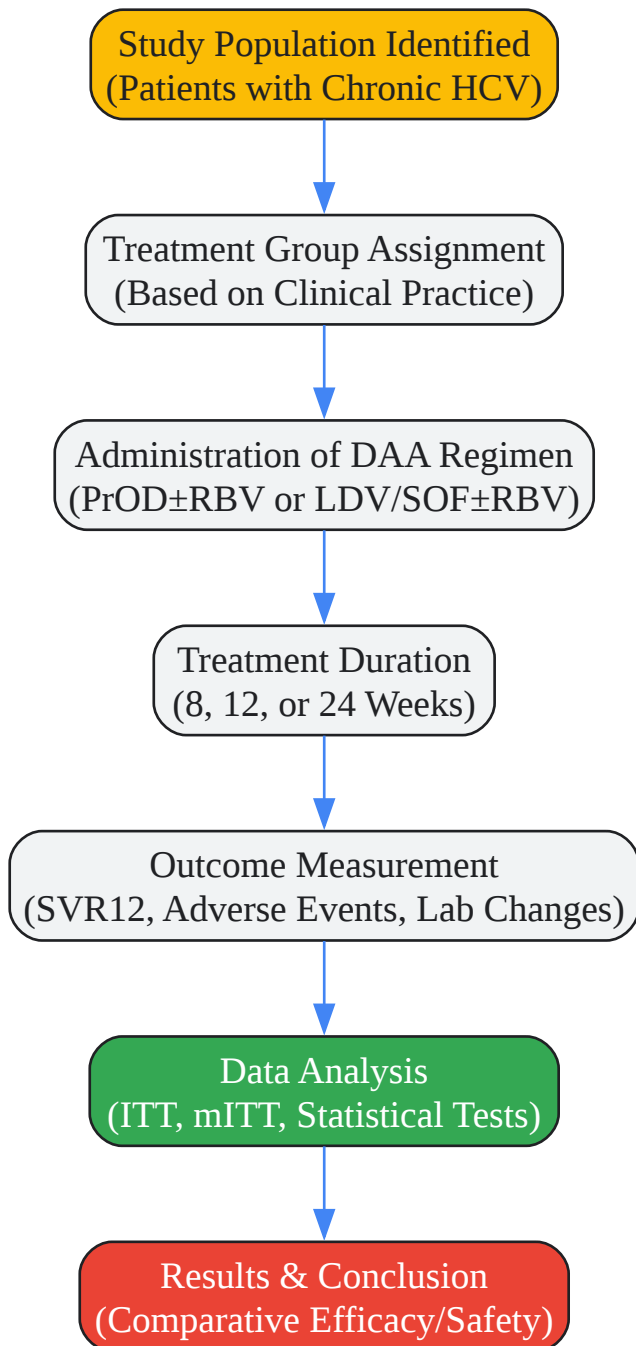
Patients with Chronic Kidney Disease (CKD)

This is a key differentiator between the two regimens.

- **PrOD (SOF-free)** is a **preferred regimen** for patients with severe renal impairment (eGFR <30 mL/min) or end-stage renal disease on hemodialysis [3]. One study showed a **93.7% SVR rate** with this regimen in CKD patients [3].
- **LDV/SOF** contains **sofosbuvir**, which is primarily cleared by the kidneys. Its safety in severe renal impairment is questioned, and it is often not recommended for patients requiring hemodialysis [3].

Experimental Protocols from Cited Studies

The comparative data come from various real-world observational studies. Below is a generalized workflow for how such data is typically collected and analyzed, which can serve as a reference for your own evaluations.



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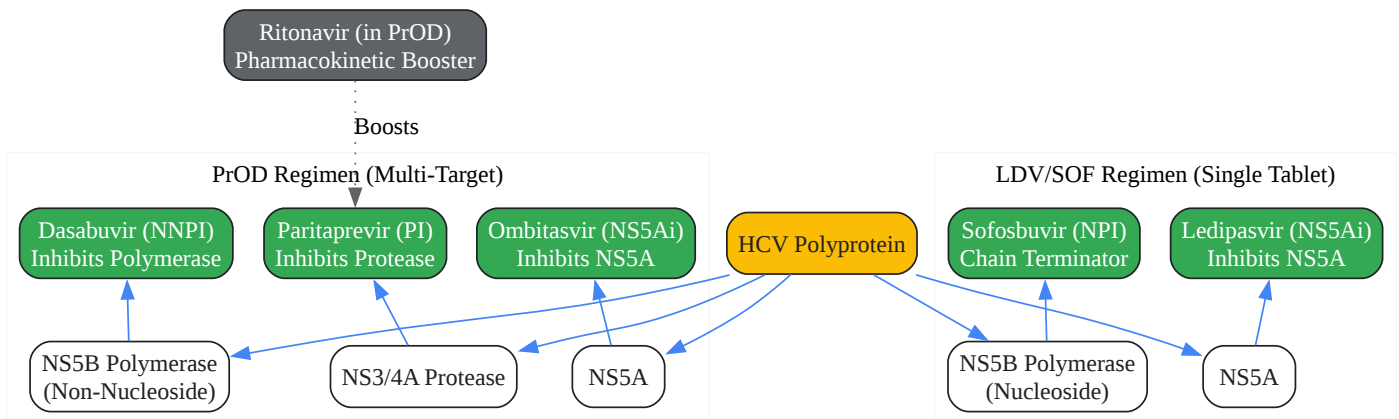
Key Methodological Details:

- **Study Design:** The primary evidence comes from **retrospective cohort studies** and **multicenter, real-world database analyses** [1] [4] [5].

- **Population & Regimens:** Studies included thousands of patients across multiple centers. Treatment was assigned based on routine medical practice, not randomization, with regimens and durations (e.g., 8, 12, or 24 weeks) chosen by physicians per guidelines [1] [4].
- **Outcome Measures:** The primary efficacy endpoint was almost universally **Sustained Virologic Response at 12 weeks post-treatment (SVR12)** [1] [2] [4]. Safety was assessed by monitoring **adverse events (AEs)** and laboratory abnormalities [4] [5].
- **Analysis:** Efficacy was analyzed on both **Intent-to-Treat (ITT)** and **modified Intent-to-Treat (mITT)** bases. ITT includes all patients who started treatment (considering dropouts as failures), while mITT analyzes only those who completed treatment and had available follow-up data [4].

Mechanisms of Action and Pathways

While both regimens are direct-acting antivirals (DAAs), they inhibit different proteins in the HCV replication process. PrOD is a multi-pill regimen that combines three different drug targets, whereas LDV/SOF is a single-tablet, two-drug combination.



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Important Safety and Practical Considerations

- **Adverse Events:** Both regimens are generally well-tolerated. The most commonly reported adverse events across large studies include **fatigue, pruritus (itching), and headache** [5]. PrOD-based therapy may be associated with a higher incidence of **increased bilirubin levels** [5].
- **Ribavirin (RBV) Use:** Ribavirin is often added to these regimens for more challenging cases, such as patients with **decompensated cirrhosis or prior treatment failure**, to improve efficacy and reduce the risk of viral resistance [4]. However, its addition can increase the risk of side effects like **anemia** [5].
- **Drug-Drug Interactions:** A critical practical difference is the **potential for drug interactions**. PrOD, due to its component **ritonavir** (a strong CYP3A4 inhibitor), has a **higher potential for clinically significant drug-drug interactions** compared to LDV/SOF. A thorough review of a patient's concomitant medications is essential before prescribing.

Conclusion and Key Differentiators

For researchers and clinicians, the choice between PrOD and LDV/SOF is not a matter of one being universally superior, but of selecting the right tool for the patient profile.

- **PrOD's key strengths** lie in its use as a **sofosbuvir-free regimen for patients with severe chronic kidney disease** and its proven, high efficacy in **genotype 1b** and **genotype 4** infections.
- **LDV/SOF's key strengths** are its **simple, single-pill, once-daily dosing**, which may improve adherence, and its **lower potential for drug-drug interactions** compared to the ritonavir-boosted PrOD regimen.

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To cite this document: Smolecule. [Ombitasvir paritaprevir ritonavir vs sofosbuvir ledipasvir].

Smolecule, [2026]. [Online PDF]. Available at:

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